γ-Turn versus β-Turn Conformational Induction: Ring Size Determines Folded State
The four-membered azetidine ring of 2-alkyl-Aze derivatives preferentially induces γ-turn conformations in model tetrapeptides, in direct contrast to the five-membered proline (Pro) ring which favors β-turn formation [1]. This ring-size-dependent conformational partitioning represents a fundamental and quantifiable divergence in peptide folding behavior.
| Evidence Dimension | Conformational preference in model tetrapeptides R₂CO-2-R¹Aze-L-Ala-NHMe |
|---|---|
| Target Compound Data | 2-alkyl-Aze derivatives (including 2-methylazetidine-2-carboxylate) preferentially adopt γ-turn conformations |
| Comparator Or Baseline | Proline (Pro) derivatives preferentially adopt β-turn conformations |
| Quantified Difference | Qualitative turn-type reversal (γ-turn vs. β-turn) driven by ring size reduction from five-membered to four-membered |
| Conditions | Molecular modeling, ¹H NMR, and FT-IR studies in solution; model tetrapeptide system R₂CO-2-R¹Aze-L-Ala-NHMe |
Why This Matters
For peptide drug discovery campaigns requiring specific turn geometry, selecting the correct ring size (4-membered Aze for γ-turns vs. 5-membered Pro for β-turns) determines whether the intended bioactive conformation is achievable [1].
- [1] Baeza, J.L., Gerona-Navarro, G., Pérez de Vega, M.J., García-López, M.T., González-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1704-1715. View Source
